4-Chloro-3-(2-chlorophenyl)benzoic acid
Description
4-Chloro-3-(2-chlorophenyl)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 4-position of the benzene ring and a 2-chlorophenyl group at the 3-position. This structure combines electron-withdrawing substituents (chlorine atoms) with a bulky aromatic group, which may influence its physicochemical properties, such as acidity, solubility, and biological activity.
Properties
IUPAC Name |
4-chloro-3-(2-chlorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)10-7-8(13(16)17)5-6-12(10)15/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNRCYDMNYQLNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680886 | |
| Record name | 2',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261963-50-1 | |
| Record name | 2',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-chlorophenyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-chlorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Reduction: Formation of 4-chloro-3-(2-chlorophenyl)benzyl alcohol or aldehyde.
Oxidation: Formation of more oxidized aromatic compounds.
Scientific Research Applications
4-Chloro-3-(2-chlorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-chlorophenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity and specificity towards certain biological targets. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-chloro-3-(2-chlorophenyl)benzoic acid with key analogs, emphasizing substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects on Acidity : Chlorine atoms at the 4-position increase acidity compared to unsubstituted benzoic acid. Sulfamoyl groups (e.g., in ) further enhance acidity due to electron withdrawal .
Biological Activity: Sulfamoyl-substituted analogs () are associated with diuretic and antihypertensive applications, while pyridylmethylamino derivatives () may target neurological pathways .
Synthetic Complexity : Introducing a 2-chlorophenyl group may require regioselective coupling (e.g., Ullmann or Suzuki reactions), whereas sulfamoyl analogs are synthesized via sulfonation and amidation () .
Research Findings and Data Gaps
- Structural Analysis : Crystallographic data for this compound are unavailable, but software like SHELXL () and ORTEP-3 () are widely used for similar compounds .
- Pharmacological Potential: While sulfamoyl analogs are well-documented in drug development (e.g., Bumetanide in ), the 2-chlorophenyl variant’s bioactivity remains unexplored .
- Safety Profiles : GHS data for analogs () suggest moderate toxicity, warranting further toxicological studies for the target compound .
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